1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-4-5-11-9(14)12-7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPMGXAUUALNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293258 | |
| Record name | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-41-3 | |
| Record name | NSC88109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Urea Derivatives in Chemical Biology and Medicinal Chemistry Research
Urea (B33335) derivatives represent a cornerstone in the fields of chemical biology and medicinal chemistry, a status they have held since the synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the history of organic chemistry. sigmaaldrich.com The urea functional group is a key structural motif in a multitude of bioactive compounds, including a number of clinically approved drugs. sigmaaldrich.comchemsrc.com Its prevalence in drug design stems from the ability of the urea moiety to form stable hydrogen bonds with biological targets such as proteins and enzymes. sigmaaldrich.com These interactions are fundamental to achieving desired biological activity and optimizing the pharmacological properties of a drug candidate. sigmaaldrich.compharmint.net
The versatility of the urea scaffold has led to its incorporation in a wide array of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and antiviral drugs. sigmaaldrich.com For instance, several kinase inhibitors, a critical class of anticancer drugs, feature an aryl-urea moiety. ulaval.ca The structural and synthetic adaptability of urea allows for extensive modifications, providing a rich field for drug design and the development of new chemical entities with fine-tuned properties. ulaval.ca
Rationale for Focused Academic Investigation of N 2 Chloroethyl 3 3 Nitrophenyl Urea
While specific research on 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of structurally related compounds, particularly N-phenyl-N'-(2-chloroethyl)ureas (CEUs). ulaval.ca The key structural components of this compound, the 2-chloroethyl group and the 3-nitrophenyl group, are indicative of its potential as a bioactive agent.
The 2-chloroethyl moiety is a well-known feature in a class of compounds known as nitrogen mustards, which are alkylating agents. scbt.com In the context of urea (B33335) derivatives, this group has the potential to form a reactive aziridinium (B1262131) ion, which can then covalently bind to nucleophilic residues on biological macromolecules like proteins and DNA. pharmaffiliates.com This alkylating capability is a hallmark of many anticancer agents. scbt.com
The nitrophenyl group, on the other hand, can influence the electronic properties of the molecule and participate in specific interactions with biological targets. The position of the nitro group on the phenyl ring is crucial for determining the compound's activity. Research on other nitrophenyl-containing urea derivatives has shown that they can exhibit a range of biological effects, including antiproliferative properties. sigmaaldrich.com
Given these structural features, academic investigation into this compound would likely focus on its potential as an anticancer agent, exploring its mechanism of action, cellular targets, and structure-activity relationships.
Overview of Current Research Trajectories for Novel Urea Compounds
Traditional Synthetic Approaches for Substituted Ureas
Historically, the synthesis of ureas has been dominated by methods involving highly reactive and often toxic reagents. These methods, while effective, pose significant safety and environmental challenges. researchgate.netrsc.org
The reaction of amines with phosgene (B1210022) (COCl₂) represents one of the most traditional methods for generating urea derivatives. nih.govwikipedia.org This process typically proceeds through a highly reactive isocyanate or carbamoyl (B1232498) chloride intermediate. nih.govwikipedia.org For an unsymmetrical urea like N-(2-Chloroethyl)-3-(3-nitrophenyl)urea, the synthesis would involve the reaction of one amine, such as 3-nitroaniline (B104315), with phosgene to generate the corresponding isocyanate (3-nitrophenyl isocyanate). wikipedia.org This intermediate is then reacted with a second amine, 2-chloroethylamine (B1212225), to form the final urea product. wikipedia.org While a cornerstone of industrial chemistry, the extreme toxicity of gaseous phosgene and the production of corrosive HCl are major drawbacks of this method. beilstein-journals.org
A more direct and widely used method for synthesizing unsymmetrical ureas is the reaction of an isocyanate with an amine. wikipedia.orgcommonorganicchemistry.com This reaction is a straightforward nucleophilic addition and generally requires no catalyst, proceeding efficiently in a suitable solvent at room temperature. commonorganicchemistry.com The synthesis of N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives is often accomplished by reacting a substituted aniline (B41778) with 2-chloroethylisocyanate. ulaval.ca Therefore, N-(2-Chloroethyl)-3-(3-nitrophenyl)urea can be prepared by the direct reaction between 3-nitroaniline and 2-chloroethylisocyanate. Alternatively, the reaction can be performed by coupling 3-nitrophenyl isocyanate with 2-chloroethylamine. ulaval.ca This approach avoids the direct handling of phosgene, although phosgene is often used in the industrial production of the isocyanate starting materials. researchgate.net
Modern and Phosgene-Free Methodologies for Urea Formation
Growing environmental and safety concerns have driven the development of safer alternatives to phosgene. researchgate.netrsc.org These modern methods utilize less hazardous reagents and often offer milder reaction conditions.
To circumvent the hazards of phosgene, several "phosgene equivalent" reagents have been developed. These compounds are easier and safer to handle and can generate the carbonyl moiety required for urea formation. researchgate.netrsc.org
Triphosgene (B27547): Also known as bis(trichloromethyl) carbonate, triphosgene is a stable, crystalline solid that serves as a safer substitute for phosgene gas. commonorganicchemistry.comnih.gov In solution, it decomposes to generate phosgene in situ, which then reacts with amines to form ureas. commonorganicchemistry.comresearchgate.net The synthesis of unsymmetrical ureas using triphosgene involves the sequential addition of two different amines. nih.gov For instance, an amine is first exposed to triphosgene to create an isocyanate intermediate, which is then captured by a second amine to yield the desired product. nih.govasianpubs.org
1,1′-Carbonyldiimidazole (CDI): CDI is a versatile and safe reagent for creating carbonyl-containing compounds like ureas, amides, and esters. koreascience.krchemicalbook.comwikipedia.org In urea synthesis, CDI reacts with a primary amine to form a carbamoylimidazole intermediate. acs.org This activated intermediate can then react with a second amine to produce an unsymmetrical urea, releasing imidazole (B134444) as a byproduct, which is easily removed during aqueous workup. koreascience.kracs.org Careful control of the order of reagent addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.comkoreascience.kr
| Reagent | Physical State | Key Advantages | Considerations | Reference |
|---|---|---|---|---|
| Triphosgene | Crystalline Solid | Safer to handle and store than phosgene gas. | Generates highly toxic phosgene in situ; reactions require careful control. | commonorganicchemistry.comresearchgate.net |
| 1,1′-Carbonyldiimidazole (CDI) | Crystalline Solid | Safe, versatile, innocuous imidazole byproduct is easily removed. | Order of addition is critical to avoid symmetrical urea byproducts. | commonorganicchemistry.comkoreascience.kracs.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Solid / Liquid | Used in Curtius rearrangement to form isocyanates from acids for urea synthesis. | Not a direct carbonylating agent for amines; part of a multi-step sequence. | nih.govresearchgate.net |
| Carbon Dioxide (CO₂) | Gas | Nontoxic, abundant, and economical. | Often requires catalytic activation and specific reaction conditions. | beilstein-journals.orgnih.govnih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of complex molecules containing a urea or related scaffold. The Biginelli reaction, for example, is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or a derivative) to produce dihydropyrimidinones. researchgate.netacs.org Other MCRs can involve the condensation of urea or thiourea (B124793) with components like formaldehyde (B43269) and hydrogen sulfide (B99878) to create heterocyclic systems such as 1,3,5-thiadiazinan-4-(thi)ones. researchgate.net While not a direct route to simple acyclic ureas, these strategies highlight modern approaches to building complex molecular architectures from a urea-based starting point.
Specific Synthetic Pathways for Chloroethyl Urea Compounds
The synthesis of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), the class of compounds to which N-(2-Chloroethyl)-3-(3-nitrophenyl)urea belongs, has been specifically detailed in medicinal chemistry literature. These compounds are often prepared for evaluation as potential antineoplastic agents. ulaval.canih.gov
The most direct and commonly reported method involves the nucleophilic addition of a substituted aniline to 2-chloroethylisocyanate. ulaval.ca This reaction is generally carried out in a suitable solvent to afford the target CEU in good yield. For the specific synthesis of N-(2-Chloroethyl)-3-(3-nitrophenyl)urea, this would entail the reaction shown below:
3-Nitroaniline + 2-Chloroethylisocyanate → N-(2-Chloroethyl)-3-(3-nitrophenyl)urea
An alternative, equally viable pathway involves reacting the corresponding substituted phenyl isocyanate with 2-chloroethylamine. ulaval.ca Research on analogues has demonstrated the synthesis of a wide variety of CEUs by reacting different substituted anilines with 2-chloroethylisocyanate, as detailed in the following table.
| Compound Name | Aniline Precursor | Yield | Reference |
|---|---|---|---|
| 1-(2-Chloroethyl)-3-(3-pentylphenyl)urea | 3-Pentylaniline | - | ulaval.ca |
| 1-(2-Chloroethyl)-3-(4-heptylphenyl)urea | 4-Heptylaniline | 91% | ulaval.ca |
| 1-(2-Chloroethyl)-3-(3-(3-methoxypropyl)phenyl)urea | 3-(3-Methoxypropyl)aniline | 81% | ulaval.ca |
| N-[3-(4-Hydroxybutyl)phenyl]-N'-(2-chloroethyl)urea | 3-(4-Aminophenyl)butan-1-ol | - | ulaval.ca |
Formation of the N-(2-Chloroethyl)urea Moiety
The quintessential step in the synthesis of the target compound and its analogues is the formation of the N-(2-chloroethyl)urea functional group. A prevalent and efficient method involves the use of 2-chloroethyl isocyanate as a key reagent. This electrophilic compound readily reacts with primary or secondary amines, leading to the direct formation of the corresponding N'-(2-chloroethyl)urea derivative.
The general reaction mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the stable urea product. This reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures to manage the exothermic nature of the reaction. ulaval.ca
An alternative, though less direct, approach involves the in-situ generation of an isocyanate from a corresponding amine. This can be achieved using phosgene or a phosgene equivalent. However, due to the high toxicity of these reagents, the use of commercially available isocyanates like 2-chloroethyl isocyanate is generally preferred for safety and convenience.
Introduction of the 3-Nitrophenyl Substituent
The introduction of the 3-nitrophenyl group is intrinsically linked to the formation of the urea moiety. The most straightforward strategy involves the direct reaction of 3-nitroaniline with 2-chloroethyl isocyanate. In this one-pot synthesis, the 3-nitrophenyl group is already in place on the amine precursor.
The reaction proceeds as follows: 3-nitroaniline is dissolved in a suitable aprotic solvent, such as dry dichloromethane. The solution is then treated with 2-chloroethyl isocyanate, often at a reduced temperature (e.g., in an ice bath) to control the reaction rate. ulaval.ca The mixture is then typically allowed to warm to room temperature and stirred for a prolonged period to ensure the completion of the reaction. ulaval.ca The presence of the electron-withdrawing nitro group on the phenyl ring decreases the nucleophilicity of the aniline nitrogen, which may necessitate slightly longer reaction times compared to electron-rich anilines.
Optimization of Synthetic Reaction Conditions and Yields
The efficiency of the synthesis of this compound and its analogues is highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reactants, and the purification method.
Solvent Selection: Aprotic solvents are generally favored to avoid side reactions with the isocyanate. Dichloromethane is a common choice due to its inertness and ability to dissolve both the aniline and isocyanate reactants. ulaval.ca Other solvents like tetrahydrofuran (B95107) (THF) have also been employed in the synthesis of similar urea derivatives.
Temperature Control: The initial reaction between the amine and isocyanate is often performed at 0°C to manage the exothermicity. ulaval.ca Subsequently, allowing the reaction to proceed at room temperature for an extended period, typically 20 hours or more, helps to drive the reaction to completion, especially when dealing with less reactive anilines like 3-nitroaniline. ulaval.ca
Purification: Purification is crucial to isolate the desired product from unreacted starting materials and any potential side products, such as symmetrically disubstituted ureas. Flash column chromatography is a widely used technique for the purification of N-aryl-N'-(2-chloroethyl)ureas. ulaval.ca The choice of the solvent system for chromatography is critical for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used, with the ratio adjusted based on the polarity of the specific product. ulaval.ca
Yields: The yields of N-aryl-N'-(2-chloroethyl)ureas can vary significantly depending on the electronic nature of the substituent on the phenyl ring. Electron-donating groups on the aniline precursor tend to increase the nucleophilicity of the amine, potentially leading to higher yields and faster reaction rates. Conversely, strong electron-withdrawing groups like the nitro group in 3-nitroaniline can decrease reactivity and may result in lower yields. The following table illustrates the yields obtained for various substituted N-phenyl-N'-(2-chloroethyl)urea analogues, providing insight into the electronic effects on the reaction outcome.
Table 1: Reported Yields for the Synthesis of Various N-Aryl-N'-(2-chloroethyl)urea Analogues ulaval.ca
| Aryl Substituent | Yield (%) |
| 3-(3-Methoxypropyl)phenyl | 81 |
| 3-(1-Methoxymethyl)phenyl | 87 |
| 3-Pentylphenyl | 89 |
| 4-Heptylphenyl | 91 |
This table presents data for analogues to illustrate the range of yields achievable under similar reaction conditions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic and electronic perspective on the behavior of this compound. These methods are crucial for understanding its intrinsic properties and how it interacts with biological systems over time.
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of a molecule. researchgate.netresearchgate.net For this compound, these calculations can predict several key properties that are essential for understanding its chemical behavior.
QM methods can determine the distribution of electron density, identify the most reactive sites, and calculate molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative Quantum Mechanical Descriptors for a Hypothetical Urea Derivative This table is illustrative and based on typical values for similar organic molecules.
| QM Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap (eV) | Energy difference, indicating reactivity | 5.3 |
| Dipole Moment (Debye) | Measure of molecular polarity | 4.8 |
Molecular dynamics (MD) simulations provide insights into the conformational flexibility of this compound and the dynamics of its interaction with a biological target, such as tubulin. researchgate.netnih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a view of the molecule's behavior in a simulated physiological environment. nih.gov
For a flexible molecule like this urea derivative, MD simulations can explore its conformational landscape, identifying low-energy and biologically relevant shapes. When docked into a protein's binding site, MD simulations can assess the stability of the binding pose, track the dynamics of key intermolecular interactions (like hydrogen bonds), and calculate binding free energies using methods like MM-PBSA. researchgate.net
Studies on various tubulin inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes, showing that the ligand remains within the binding pocket and maintains crucial interactions throughout the simulation. nih.govmdpi.comresearchgate.net For this compound, MD simulations would be critical to validate docking poses within the colchicine-binding site of tubulin and to understand how its structural components contribute to the stability of the complex. researchgate.net
Structure-Based Computational Design and Analysis
Structure-based methods rely on the three-dimensional structure of the biological target to predict how a ligand might bind and to guide the design of new inhibitors.
Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For many chloroethylurea derivatives, the primary biological target is tubulin, and they are known to interact with the colchicine-binding site. nih.govmdpi.com Docking studies of this compound into this site can reveal potential binding modes and key interactions.
Table 2: Representative Amino Acid Interactions for a Urea-Based Tubulin Inhibitor in the Colchicine (B1669291) Site This table is illustrative and based on common interactions reported for colchicine-site inhibitors.
| Amino Acid Residue | Interaction Type | Interacting Ligand Moiety |
|---|---|---|
| Asn258 | Hydrogen Bond | Urea NH or C=O |
| Lys352 | Hydrogen Bond | Urea NH or C=O |
| Leu255 | Hydrophobic Interaction | Nitrophenyl Ring |
| Phe255 | Pi-Pi Stacking | Nitrophenyl Ring |
| Cys241 | Hydrophobic/van der Waals | Chloroethyl Group |
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net For tubulin inhibitors targeting the colchicine site, pharmacophore models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govacs.org
A pharmacophore model derived from known active compounds can be used as a 3D query to screen large chemical databases for novel molecules that possess the required features and are therefore likely to be active. nih.govnih.gov For this compound, its structure aligns well with typical pharmacophore models for colchicine-site inhibitors: the urea group provides hydrogen bond donors and acceptors, and the nitrophenyl ring serves as a hydrophobic and aromatic feature. researchgate.net This makes it a suitable candidate for such analyses and suggests that its core structure can be used to design new virtual screening campaigns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For anticancer urea derivatives, QSAR models can predict the antiproliferative activity based on various molecular descriptors. scispace.comeurekaselect.com
In a typical QSAR study involving urea derivatives, a set of compounds with known activities is used. nih.gov For each compound, a range of descriptors is calculated, including constitutional, topological, geometric, and electronic (quantum chemical) parameters. scispace.com Statistical methods like Multiple Linear Regression (MLR) are then employed to build a model that relates a subset of these descriptors to the observed activity.
A hypothetical QSAR model for a series of nitrophenylurea derivatives might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO)
Here, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, Dipole is the dipole moment, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the contribution of each descriptor to the activity. Such models are validated internally (e.g., using leave-one-out cross-validation) and externally to ensure their predictive power. scispace.comnih.gov These models are crucial for prioritizing the synthesis of new derivatives with potentially enhanced activity.
Development of Predictive Models for In Vitro Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for compounds like this compound. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental goal is to develop a model that can reliably predict the activity of novel, unsynthesized analogs.
The process involves compiling a dataset of structurally related chloroethylurea derivatives with experimentally determined biological data, such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines. nih.gov Using statistical methods like multiple linear regression, a model is constructed that links the biological activity to calculated molecular descriptors. nih.gov The reliability and predictive power of such models are assessed through rigorous internal and external validation techniques. nih.gov For a series of 1-aryl-3-(2-chloroethyl)ureas, a QSAR model could be used to predict cytotoxicity, helping to prioritize the synthesis of compounds with the highest potential efficacy. nih.gov
Table 1: Illustrative QSAR Data for Hypothetical Analogs This table presents a hypothetical example of data used to build a QSAR model for chloroethylurea derivatives, demonstrating the relationship between descriptors and activity.
| Compound ID | Substituent (R) on Phenyl Ring | LogP (Descriptor 1) | Electronic Parameter (σ) (Descriptor 2) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| Parent | 3-NO₂ | 2.15 | 0.71 | - | - |
| Analog 1 | 4-Cl | 2.65 | 0.23 | 15.2 | 14.8 |
| Analog 2 | 4-CH₃ | 2.41 | -0.17 | 25.5 | 26.1 |
| Analog 3 | 4-OCH₃ | 2.03 | -0.27 | 30.1 | 29.5 |
| Analog 4 | 4-CF₃ | 2.98 | 0.54 | 9.8 | 10.3 |
Identification of Key Structural Descriptors Influencing Activity
A primary outcome of developing a QSAR model is the identification of the specific molecular features, or descriptors, that are most influential in determining the biological activity of the compound series. academie-sciences.fr For this compound and its analogs, these descriptors fall into several categories:
Electronic Descriptors: The electron-withdrawing nature of the nitro (NO₂) group significantly impacts the electronic distribution across the molecule. This can affect the reactivity of the 2-chloroethyl moiety, which is understood to be a key pharmacophore responsible for alkylating biological targets. nih.govnih.gov
Hydrophobic Descriptors: The partition coefficient (LogP) is a crucial descriptor that governs the molecule's ability to cross cell membranes and reach its intracellular target.
Steric and Topological Descriptors: The size, shape, and connectivity of the molecule and its substituents influence how it fits into a biological target's binding site.
Pharmacophore Features: A pharmacophore model identifies the essential three-dimensional arrangement of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions required for biological activity. nih.govmdpi.com For this class of compounds, the urea moiety provides key hydrogen bonding capabilities, while the chloroethyl group acts as an electrophilic (alkylating) center. nih.gov
Table 2: Key Structural Descriptors and Their Potential Importance This table outlines descriptors relevant to the biological activity of this compound analogs.
| Descriptor Type | Specific Example | Potential Influence on Activity |
| Electronic | Hammett Constant (σ) | Modulates the reactivity of the chloroethyl group by altering electron density on the urea linkage. |
| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |
| Pharmacophoric | Hydrogen Bond Donors/Acceptors | The urea group forms critical hydrogen bonds with target proteins. nih.gov |
| Pharmacophoric | Electrophilic Center | The 2-chloroethyl group is a reactive moiety that can form covalent bonds with biological macromolecules. nih.gov |
| Conformational | Dihedral Angles | Hindered bond rotation can lead to stable conformers (atropisomers) with different biological and physical properties. researchgate.net |
De Novo Design and Generative Models for Analog Generation
Beyond predicting the activity of known structures, computational chemistry enables the creation of entirely new molecules through de novo design. This process uses algorithms to generate novel chemical structures that are optimized to fit a predefined set of criteria, such as a pharmacophore model or a desired activity profile from a QSAR equation. mdpi.com
Modern approaches utilize deep generative models, which can learn from large databases of chemical structures to produce novel and diverse molecules. arxiv.org A model could be trained on a library of known anticancer agents and then constrained by the key pharmacophoric features of this compound. The goal would be to generate new analogs that retain the essential chloroethylurea pharmacophore but feature novel substitutions on the phenyl ring or entirely new scaffold backbones, a process known as scaffold hopping. mdpi.comarxiv.org These generated compounds can then be computationally screened for predicted activity and synthetic feasibility before any are chosen for laboratory synthesis.
Table 3: Hypothetical Analogs Generated by a De Novo Design Model This table provides an example of novel structures that could be proposed by a generative model, starting with the core chloroethylurea scaffold.
| Status | Structure (SMILES Representation) | Design Rationale |
| Seed Scaffold | ClCCNC(=O)Nc1cccc(c1)N+[O-] | Core structure of this compound. |
| Generated Analog 1 | ClCCNC(=O)Nc1cncc(c1)C#N | Replace nitrophenyl with a cyanopyridyl group to alter electronics and solubility while maintaining an aromatic system. |
| Generated Analog 2 | ClCCNC(=O)Nc1ccc(c(c1)F)S(=O)(=O)C | Introduce a sulfonamide group to explore different hydrogen bonding interactions and physicochemical properties. |
| Generated Analog 3 | ClCCNC(=O)N(C)c1cccc(c1)C(F)(F)F | N-methylation of urea to alter conformation and replace nitro with a trifluoromethyl group as a bioisostere. |
Computational Predictions of Reaction Mechanisms and Synthetic Accessibility
Computational chemistry is also a powerful tool for understanding and predicting the practical aspects of chemical synthesis.
Reaction Mechanisms: The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. nih.gov For this compound, a likely synthetic route is the reaction between 2-chloroethylamine and 3-nitrophenyl isocyanate. Quantum mechanics calculations can be employed to model this reaction at the atomic level. By calculating the energies of reactants, products, and transition states, chemists can predict the reaction's feasibility, understand its mechanism, and identify potential byproducts.
Synthetic Accessibility: When virtual screening or de novo design generates thousands of potential drug candidates, it is crucial to prioritize those that can be synthesized efficiently. tsijournals.com Synthetic Accessibility (SA) scores are computational metrics that estimate how difficult a molecule is to make. nih.gov
SAscore evaluates complexity based on the frequency of its constituent molecular fragments in large chemical databases. nih.gov
RAscore is a machine learning model trained to predict the outcome of a retrosynthetic analysis, providing a score of how likely a synthesis plan can be found. nih.gov
By applying these scoring functions, researchers can filter out overly complex or impractical structures early in the design process, focusing laboratory efforts on the most promising and synthetically tractable compounds. tsijournals.comnih.gov
Structure Activity Relationship Sar Studies of N 2 Chloroethyl 3 3 Nitrophenyl Urea Derivatives
Elucidating the Role of the Urea (B33335) Moiety in Modulating Biological Interactions
The urea functionality (–NH–CO–NH–) is a cornerstone of the molecular architecture of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea and its analogs, playing a pivotal role in their interaction with biological targets. This moiety is not merely a passive linker but an active participant in molecular recognition. The capacity of the urea group to form multiple, stable hydrogen bonds with protein and receptor targets is central to its function. nih.gov These interactions help to properly orient the molecule within a binding site, a crucial prerequisite for its biological effect.
Docking studies on various urea derivatives have repeatedly confirmed the involvement of the urea linker in key hydrogen bonding interactions with protein residues. nih.gov For instance, in studies of urea derivatives targeting soluble epoxide hydrolase (sEH), the urea moiety was found to mimic the transition state of the enzyme-catalyzed reaction, establishing strong hydrogen bonds with critical amino acid residues like Asp333 and Tyr381. nih.gov This ability to act as a hydrogen-bond donor and acceptor allows the urea core to serve as a rigid scaffold, anchoring the molecule and positioning the reactive functionalities for optimal interaction. The open-chain urea linkage is considered a key contributor to the biological properties observed in many of these compounds. itmedicalteam.pl Furthermore, SAR studies comparing urea and amide analogues have shown that compounds containing the urea moiety often possess greater antiproliferative activity than their amide counterparts, highlighting the specific importance of the urea structure. researchgate.net
Impact of Chloroethyl Substitution on Molecular Activity
The 2-chloroethyl group (–CH₂CH₂Cl) attached to the urea nitrogen is the primary reactive component of the molecule, conferring its characteristic alkylating ability. N-phenyl-N'-(2-chloroethyl)ureas (CEUs) are recognized as protein monoalkylating agents. ulaval.ca This functionality is responsible for the formation of covalent bonds with nucleophilic residues in biological macromolecules, most notably proteins like β-tubulin. researchgate.netulaval.ca
The mechanism of action for many CEUs involves the alkylation of amino acid residues within or near the colchicine-binding site of β-tubulin. ulaval.caresearchgate.net The chloroethyl moiety acts as an electrophile, and its presence is a required feature to ensure significant cytotoxicity in many derivatives. researchgate.net The interaction is not a simple, non-specific binding event. Computational and biological studies have shown that initial non-covalent interactions, guided by other parts of the molecule, first stabilize the compound in the binding pocket. This positioning then facilitates the subsequent nucleophilic attack and covalent bond formation by the chloroethyl group. researchgate.netresearchgate.net This two-step process underscores the critical role of the chloroethyl group as the "warhead" of the molecule, directly responsible for the irreversible modification of the target protein that leads to the observed biological effects, such as cell cycle arrest and inhibition of proliferation. ulaval.canih.gov
Influence of Nitrophenyl Substitution Pattern on Structure-Activity Profiles
Positional Isomerism Effects (e.g., ortho, meta, para nitrophenyl)
The position of the nitro group on the phenyl ring has a profound impact on the biological activity of the compound, primarily due to steric effects. Structure-activity relationship studies on related phenyl urea derivatives have demonstrated that the substitution pattern is a critical factor. For example, it has been observed that 2-substituted (ortho) derivatives are often less active than their 4-substituted (para) counterparts. itmedicalteam.pl This difference in activity is frequently attributed to steric hindrance, where a bulky group at the ortho position can physically obstruct the optimal binding of the molecule to its target protein. itmedicalteam.pl The meta position, as seen in the parent compound this compound, represents an alternative arrangement that can modulate activity based on the specific topology of the target's binding site.
Table 1: Effect of Substituent Position on Biological Activity This interactive table illustrates how the position of a substituent on the phenyl ring can influence the biological activity of hypothetical urea derivatives, based on the principle of steric hindrance.
| Derivative | Substituent Position | Relative Activity | Postulated Reason |
| Compound A | Ortho (2-position) | Low | Steric hindrance may impede binding to the target site. |
| Compound B | Meta (3-position) | Moderate | Intermediate activity, balancing electronic effects and steric factors. |
| Compound C | Para (4-position) | High | Minimal steric clash, allowing for optimal orientation in the binding pocket. |
Electronic Effects of the Nitro Group
The nitro group (–NO₂) is a strong electron-withdrawing group. Its presence on the phenyl ring significantly influences the electronic character of the entire molecule. By withdrawing electron density from the aromatic ring, the nitro group enhances the electrophilic nature of the compound. nih.gov This increased electrophilicity can potentiate the molecule's reactivity, particularly the alkylating capability of the chloroethyl moiety. Research suggests that increasing the electrophilic character of these molecules may enhance their antiproliferative activity. nih.gov This electronic modulation can lead to a more efficient covalent modification of the target protein, thereby increasing the compound's potency.
Systematic Exploration of Substituent Variations on Both Urea Termini
To optimize potency and refine the pharmacological profile, systematic SAR studies have been conducted, exploring a wide range of chemical modifications at both the N and N' positions of the urea core. The fundamental N-phenyl-N'-(2-chloroethyl)urea scaffold has been extensively decorated with various substituents to probe their effects on activity. researchgate.netulaval.ca
On the phenyl ring terminus, researchers have investigated the impact of adding short electron-donating and electron-withdrawing groups, as well as various alkyl and branched-alkyl groups. ulaval.ca For instance, studies have shown that introducing a halogen or a branched alkyl chain at the 4-position of the phenyl ring can be crucial for achieving significant cytotoxicity. researchgate.net
On the other terminus, modifications to the chloroethyl group have also been explored. The general finding remains that the N'-(2-chloroethyl)urea moiety is essential for the alkylating mechanism and resulting cytotoxicity. researchgate.netulaval.ca The combination of a substituted aryl group on one side of the urea and a reactive alkyl group on the other appears to be a reproducible SAR that favors maximal activity in many contexts. nih.gov
Table 2: Impact of Substituent Variation on Antiproliferative Activity This interactive table provides a summary of how different substituents on the core urea structure affect biological activity, based on general findings from SAR studies.
| Modification | Example Substituent | General Effect on Activity | Reference |
| Phenyl Ring (Para-position) | Halogen (e.g., Chlorine) | Often increases cytotoxicity | researchgate.net |
| Phenyl Ring (Para-position) | Branched Alkyl | Can enhance cytotoxicity | researchgate.net |
| N' Terminus | Replacement of Chloroethyl | Generally reduces or abolishes alkylating activity | researchgate.netulaval.ca |
| Phenyl Ring | Bulky Alkyl Rings | Can lead to highly potent compounds | nih.gov |
Conformational Analysis and its Correlation with Observed In Vitro Biological Activity
The three-dimensional conformation of this compound is intrinsically linked to its biological activity. The urea functionality itself imposes a degree of conformational restriction due to resonance between the nitrogen lone pairs and the carbonyl group. nih.gov For N,N'-disubstituted ureas, several conformations are possible, with the trans,trans conformation often being the most stable and commonly observed form in both solution and the solid state. nih.gov
This preferred conformation is critical for fitting into the specific geometry of a protein's binding site. Computational modeling and docking experiments have shown that the non-covalent parts of the molecule must first adopt a suitable conformation to bind within the target site, such as the colchicine-binding site on β-tubulin. researchgate.netresearchgate.net This initial binding event, stabilized by interactions like hydrogen bonds from the urea moiety, correctly orients the reactive chloroethyl group. The proper positioning facilitates the subsequent nucleophilic attack from a nearby amino acid residue, leading to the covalent modification that underpins the molecule's activity. researchgate.netresearchgate.net Therefore, a direct correlation exists: molecules that can readily adopt and maintain the specific conformation required for binding will exhibit higher biological activity than those that are conformationally restricted in a less favorable shape.
In Vitro Mechanistic Studies of N 2 Chloroethyl 3 3 Nitrophenyl Urea
Investigation of Molecular Target Interactions in Cell-Free Systems
The activity of chloroethylurea compounds is often rooted in their ability to interact directly with and modify biological macromolecules. These interactions are typically studied in cell-free systems to isolate the specific molecular targets from the complexities of a cellular environment.
Enzyme Inhibition Studies
Research into analogous N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has identified key enzymatic targets. One prominent target is the thioredoxin (Trx) system, which plays a crucial role in cellular redox regulation and is implicated in cancer cell survival and proliferation.
A study on a series of aromatic 2-chloroethyl urea (B33335) derivatives demonstrated that certain analogs can inhibit the nuclear translocation of thioredoxin-1 (Trx-1). nih.gov This inhibition is thought to occur via the alkylation of Trx-1 by the reactive 2-chloroethyl group of the urea derivatives. The electrophilic character of these molecules appears to be a significant factor in their antiproliferative activity, though it may also affect their selectivity for Trx-1. nih.gov
Another class of related compounds, the chloroethylnitrosoureas, have been shown to inactivate human nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), an essential enzyme in NAD+ biosynthesis. nih.gov This inactivation was found to be dependent on time, temperature, and the concentration of the compound. nih.gov The protective effects of -SH group reagents suggest that the mechanism involves the alkylation of critical cysteine residues within the enzyme. nih.gov
While direct evidence for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is lacking, the presence of the chloroethylurea moiety suggests it may also function as an inhibitor of enzymes susceptible to alkylation, such as those in the thioredoxin system or nucleotide metabolism pathways.
Table 1: Enzyme Inhibition by Chloroethylurea Analogs
| Compound Class | Target Enzyme | Apparent Mechanism | Reference |
| Aromatic 2-chloroethyl ureas | Thioredoxin-1 (Trx-1) | Inhibition of nuclear translocation, likely via alkylation | nih.gov |
| Chloroethylnitrosoureas (e.g., BCNU) | Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Inactivation, likely through alkylation of sulfhydryl groups | nih.gov |
Receptor Binding Affinity Determinations
The urea and thiourea (B124793) functionalities are known to be effective hydrogen-bonding motifs, making them valuable pharmacophores for designing ligands that bind to biological receptors. nih.gov The directional hydrogen-bonding capabilities of the urea group can facilitate strong and specific interactions with the amino acid residues in a receptor's binding pocket.
While specific receptor binding studies for this compound were not identified, research on other urea-based compounds highlights their potential in this area. For instance, urea derivatives have been designed to target the prostate-specific membrane antigen (PSMA), a receptor overexpressed in prostate cancer. nih.gov These studies demonstrated that the urea core, in conjunction with other structural features, is crucial for achieving high binding affinity. nih.gov The design of these molecules often involves creating a "cleft" that can accommodate and bind to specific anionic species or receptor domains. nih.gov
Given its structure, this compound could potentially interact with various receptors, although its specific targets and binding affinities remain to be determined through empirical testing.
Cellular Mechanistic Pathways in In Vitro Cell Line Models
The ultimate effect of a chemical compound on a biological system is manifested through its influence on cellular processes. In vitro studies using cancer cell lines have been instrumental in elucidating the cellular mechanisms of action for chloroethylurea derivatives.
Modulation of Intracellular Signaling Cascades
The inhibition of key enzymes, such as those in the thioredoxin system, can have profound effects on intracellular signaling. Thioredoxin is a critical regulator of various signaling pathways, including those involved in cell growth and survival. By inhibiting Trx-1, chloroethylurea analogs can disrupt these pathways, leading to downstream effects on cell proliferation. nih.gov
Furthermore, the urea cycle itself has been implicated in cancer cell metabolism and proliferation. Dysregulation of urea cycle enzymes can divert metabolic intermediates to pathways that support tumor growth, such as pyrimidine (B1678525) synthesis. nih.gov While the direct effect of this compound on these signaling cascades is unknown, its chemical structure suggests a potential to interfere with cellular metabolic and signaling networks.
Induction of Specific Cellular Responses
A common outcome of treatment with chloroethylurea compounds in cancer cell lines is the induction of cell cycle arrest and apoptosis (programmed cell death).
Studies on aromatic 2-chloroethyl ureas have shown that these compounds can arrest the cell cycle in either the G0/G1 or G2/M phase, depending on the specific chemical structure of the analog. nih.gov For example, a subset of N-phenyl-N'-(2-chloroethyl)ureas was found to arrest the cell cycle in the G0/G1 phase, a mechanism distinct from that of microtubule-targeting agents. nih.gov
The induction of apoptosis is another hallmark of this class of compounds. The alkylating activity of the chloroethyl group can lead to DNA damage, which, if not repaired, can trigger apoptotic pathways. Additionally, the disruption of critical cellular processes, such as redox balance and energy metabolism, can also lead to the activation of caspases and the execution of the apoptotic program. nih.gov
Table 2: Cellular Responses to Chloroethylurea Analogs in Vitro
| Compound Class | Cell Line(s) | Observed Cellular Response | Reference |
| Aromatic 2-chloroethyl ureas | Various tumor cell lines | Cell cycle arrest (G0/G1 or G2/M phase) | nih.gov |
| Urea (in high concentrations) | Renal medullary cells | Cell cycle delay and apoptosis | nih.gov |
Investigation of Interactions with Cellular Macromolecules
The primary mechanism by which many chloroethyl-containing compounds exert their cytotoxic effects is through the alkylation of cellular macromolecules, most notably DNA and proteins.
The 2-chloroethyl group is a reactive moiety that can form covalent bonds with nucleophilic sites on these macromolecules. The interaction of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), a related compound, with nucleic acids and proteins has been demonstrated both in vivo and in vitro. nih.gov This interaction leads to the formation of DNA-protein cross-links and other forms of DNA damage, which can inhibit DNA replication and transcription, ultimately leading to cell death.
Comparative Mechanistic Studies with Structurally Related Urea Scaffolds
Detailed in vitro mechanistic studies and comparative analyses for the specific chemical compound this compound are not extensively available in the public domain. However, the mechanism of action can be inferred by examining structurally related N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which have been the subject of more comprehensive research. These studies provide a foundational understanding of how the chloroethyl urea scaffold interacts with biological targets.
The primary mechanism of action for many N-phenyl-N'-(2-chloroethyl)ureas involves their function as monoalkylating agents. ulaval.ca Unlike bifunctional alkylating agents that form cross-links in DNA, these compounds typically form a covalent bond with a single target. A significant body of research points to β-tubulin as a key molecular target for this class of compounds. ulaval.ca
The proposed mechanism involves the N'-(2-chloroethyl)urea moiety, which covalently binds to amino acid residues within or near the colchicine-binding site on β-tubulin. ulaval.ca This alkylation event disrupts the normal dynamics of microtubule assembly and disassembly, which are critical for various cellular processes, most notably mitosis. By interfering with microtubule function, these compounds can arrest cell division in the G2/M phase of the cell cycle, ultimately leading to a halt in cell proliferation. ulaval.ca
The substitution on the phenyl ring of the urea scaffold plays a crucial role in modulating the cytotoxic activity of these compounds. While specific data for the 3-nitro substitution of the target compound is scarce, studies on other 1-aryl-3-(2-chloroethyl)ureas have demonstrated that the nature and position of the substituent on the aryl ring can significantly influence their biological activity. nih.gov For instance, research on derivatives with different alkyl and butyrate (B1204436) substituents has shown varying levels of cytotoxicity against cancer cell lines. nih.gov
In one study, various 1-aryl-3-(2-chloroethyl)ureas were synthesized and evaluated for their in vitro cytotoxicity. The results indicated that the nature of the aryl substituent significantly impacted the compound's potency. nih.gov
Table 1: In Vitro Cytotoxicity of Structurally Related 1-Aryl-3-(2-chloroethyl)ureas
| Compound | ID50 (µM) on LoVo cells |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 nih.gov |
| 4-methyl (3-(2-chloroethyl) ureido) benzene | Not specified |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | 4 nih.gov |
| Chlorambucil (Reference) | 21 nih.gov |
| CCNU (Reference) | 45 nih.gov |
Future Directions and Advanced Research Perspectives for N 2 Chloroethyl 3 3 Nitrophenyl Urea
Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity
The therapeutic potential of urea (B33335) derivatives is vast, necessitating the development of advanced synthetic methods to expand the accessible chemical space and fine-tune pharmacological properties. nih.gov Traditional methods for synthesizing ureas are being supplemented and, in some cases, replaced by newer, safer, and more efficient methodologies aimed at creating diverse libraries of compounds for high-throughput screening. nih.gov
For N-(2-Chloroethyl)-3-(3-nitrophenyl)urea and its analogs, future synthetic strategies will likely focus on:
Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid generation of large libraries of related compounds by systematically varying substituents on the aryl ring and modifying the chloroethyl moiety. This approach is crucial for extensive Structure-Activity Relationship (SAR) studies, which have already shown that substitutions on the phenyl ring are critical for cytotoxicity. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and the ability to scale up production efficiently. Implementing flow chemistry for the synthesis of CEU derivatives could streamline the development process.
Novel Catalytic Systems: The development of new catalysts, such as those for electrocatalytic C-N coupling, could provide more sustainable and eco-friendly routes for urea synthesis. chemrxiv.org While currently focused on the production of urea itself, these principles could be adapted for the synthesis of complex derivatives, potentially reducing the reliance on hazardous reagents like isocyanates. nih.govnih.gov
Bio-catalysis: The use of enzymes to catalyze specific steps in a synthetic pathway can offer unparalleled selectivity and milder reaction conditions, contributing to greener chemistry.
By leveraging these advanced methodologies, chemists can create a wider array of derivatives, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. ijsetpub.comresearchgate.net For urea-based compounds, these computational tools are being applied to predict biological activity, optimize molecular structures, and even plan synthetic routes. ijsetpub.comresearchgate.net
Key applications of AI/ML in the optimization of N-(2-Chloroethyl)-3-(3-nitrophenyl)urea derivatives include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical and ML methods to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing robust QSAR models for CEUs, researchers can predict the potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on existing libraries of active urea compounds to generate novel structures that are predicted to have high affinity for a specific biological target, such as β-tubulin or various protein kinases. nih.gov
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise the most efficient synthetic pathways to a target molecule. researchgate.net This not only saves time and resources in the lab but also facilitates the discovery of novel reaction conditions. ijsetpub.comresearchgate.net
Virtual Screening: High-throughput virtual screening uses computational models to screen vast libraries of virtual compounds against a biological target. This allows for the rapid identification of potential hits from millions of structures, which can then be synthesized and evaluated experimentally.
The table below illustrates how different AI/ML techniques can be applied to accelerate the development of urea-based compounds.
| AI/ML Technique | Application in Compound Optimization | Potential Outcome |
| Machine Learning (e.g., QSAR) | Predict biological activity based on molecular descriptors. | Prioritization of synthetic targets with high predicted potency. researchgate.net |
| Deep Learning (e.g., GNNs) | Model complex structure-activity relationships and predict properties. | More accurate predictions for diverse chemical scaffolds. ijsetpub.com |
| Generative Models | Design novel molecules with optimized properties in silico. | Discovery of novel, patentable chemical entities with enhanced activity. |
| Natural Language Processing (NLP) | Extract information from scientific literature and patents. | Identification of new targets and synthesis strategies from existing data. |
Multi-Omics Approaches to Elucidate Complex In Vitro Biological Mechanisms
Understanding the precise mechanism of action of a drug candidate is crucial for its development. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), provide a holistic view of cellular responses to a compound. nih.gov This systems biology approach is invaluable for uncovering the complex biological mechanisms of urea-based compounds beyond their primary target interactions. nih.govresearchgate.net
For N-(2-Chloroethyl)-3-(3-nitrophenyl)urea, a multi-omics strategy could involve:
Transcriptomics (RNA-seq): To identify changes in gene expression in cancer cells following treatment, revealing the cellular pathways that are activated or inhibited.
Proteomics: To quantify changes in the levels and post-translational modifications of thousands of proteins, providing direct insight into the functional consequences of drug action. nih.gov This can confirm target engagement (e.g., with tubulin) and identify off-target effects.
Metabolomics: To analyze the complete set of small-molecule metabolites, offering a snapshot of the cell's metabolic state and how it is perturbed by the compound.
Phosphoproteomics: To specifically map changes in protein phosphorylation, which is a key mechanism of signal transduction, thereby elucidating the impact on signaling networks like kinase cascades. nih.gov
Integrating these data layers can build comprehensive network models of the drug's effect, validate predicted mechanisms, and potentially identify novel biomarkers for predicting patient response. nih.gov
Exploration of Novel Biological Targets for Urea-Based Compounds
While the alkylating activity of the 2-chloroethyl group and the interaction with tubulin are known mechanisms for some CEUs, the versatile urea scaffold is present in compounds that interact with a wide range of biological targets. nih.govnih.govresearchgate.net The urea moiety is adept at forming hydrogen bonds, making it a privileged structure in medicinal chemistry for interacting with proteins. nih.govmdpi.com Future research will undoubtedly explore novel applications for N-(2-Chloroethyl)-3-(3-nitrophenyl)urea derivatives by screening them against different target classes.
Potential novel targets for urea-based compounds are summarized in the table below.
| Target Class | Specific Examples | Rationale |
| Protein Kinases | CDK2, CDK4/6, Receptor Tyrosine Kinases (RTKs) | The urea group is a key structural feature in many approved kinase inhibitors (e.g., Sorafenib). Derivatives could be designed to target specific kinases involved in cancer cell proliferation. mdpi.comnih.govfrontiersin.org |
| Transferases | Protein Geranylgeranyltransferase-I (PGGTase-I) | Benzoyleneurea scaffolds have been shown to selectively inhibit PGGTase-I, an enzyme involved in protein modifications crucial for cell signaling. nih.gov |
| Hormone Receptors | Gonadotropin-releasing hormone (GnRH) receptor | The urea moiety has been incorporated into peptide-based drugs to improve their binding ability and pharmacokinetic properties. frontiersin.org |
| Other Enzymes | Transketolase | Diphenyl urea derivatives have been identified as inhibitors of this enzyme, which is involved in cellular metabolism. |
A study on nitroaryl urea derivatives identified a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2), suggesting that kinase inhibition is a promising avenue for this class of compounds. nih.gov
Design of Highly Selective and Potent N-(2-Chloroethyl)-3-(3-nitrophenyl)urea Derivatives for Specific Molecular Pathways
The ultimate goal of medicinal chemistry is to design drugs that are both highly potent against their intended target and highly selective, minimizing off-target effects. For N-(2-Chloroethyl)-3-(3-nitrophenyl)urea, this involves a strategic design process to optimize its interaction with specific molecular pathways while reducing general toxicity.
Strategies for achieving this include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target (e.g., the binding site on β-tubulin) is known, computational docking and molecular dynamics simulations can be used to design derivatives that fit perfectly into the binding pocket, enhancing both potency and selectivity.
Targeted Covalent Inhibition: The reactive 2-chloroethyl group makes these compounds covalent inhibitors. nih.gov By modifying the aryl portion of the molecule to have a high affinity for a specific protein, the reactive group can be directed to alkylate a nearby nucleophilic residue, leading to highly selective and durable inhibition.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core urea or phenyl-nitrophenyl scaffold with structurally different but functionally similar groups. For example, incorporating triazole cores has been used to modify the properties of aryl urea-containing compounds, leading to improved selectivity. mdpi.com
Conjugation to Targeting Moieties: The urea derivative could be linked to a molecule that specifically recognizes a receptor overexpressed on cancer cells, thereby delivering the cytotoxic agent directly to the tumor and sparing healthy tissue.
Through these advanced design principles, researchers can evolve the N-(2-Chloroethyl)-3-(3-nitrophenyl)urea scaffold into a new generation of highly selective and potent therapeutic agents tailored to specific disease-related molecular pathways. nih.govmdpi.com
Q & A
Q. What advanced separation techniques improve purification of nitro-substituted urea derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
